1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-[6-(2-aminoethoxy)pyrimidin-4-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-3-6-17-11-7-10(13-8-14-11)15-4-1-9(16)2-5-15/h7-9,16H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGYHRNXNKTYPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediates
The starting point is often a halogenated pyrimidine derivative such as 4-chloro-6-(2-aminoethoxy)pyrimidine or 4,6-dichloropyrimidine. The 6-position is selectively substituted with the 2-aminoethoxy group via nucleophilic aromatic substitution (SNAr) using 2-aminoethanol or its derivatives under basic conditions.
Coupling of Piperidin-4-ol
The 4-position of the pyrimidine ring is then functionalized by displacement of the halogen with piperidin-4-ol. This can be achieved either by:
- Direct nucleophilic substitution of the 4-chloropyrimidine intermediate with piperidin-4-ol under basic conditions; or
- Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination if the pyrimidine bears suitable leaving groups.
For example, a palladium catalyst such as PdCl2(dppf) can be used with potassium carbonate as a base in a solvent like 1,4-dioxane under reflux and inert atmosphere to facilitate coupling. The reaction time is typically 2-4 hours, followed by purification through silica gel chromatography with dichloromethane/methanol mixtures as eluents.
Protection and Deprotection Steps
In some synthetic routes, protecting groups such as Boc (tert-butyloxycarbonyl) may be introduced on the piperidine nitrogen to improve selectivity and yield during coupling. After the coupling step, deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane to yield the free amine or hydroxyl functionalities.
Example Synthetic Protocol (Adapted)
Research Findings and Optimization
- The presence of the 2-aminoethoxy substituent at the 6-position enhances the nucleophilicity and reactivity of the pyrimidine ring towards substitution.
- Use of palladium catalysts with bidentate phosphine ligands (e.g., dppf) improves coupling efficiency and selectivity.
- Potassium carbonate is an effective base for both nucleophilic substitution and cross-coupling steps.
- Refluxing under inert atmosphere (argon) prevents catalyst deactivation and side reactions.
- Purification by column chromatography using dichloromethane/methanol mixtures yields pure target compound.
- Protecting group strategies on the piperidine nitrogen improve yields and reduce side-products but require an additional deprotection step.
Summary Table of Key Reaction Parameters
| Reaction Step | Catalyst/Base | Solvent | Temperature | Atmosphere | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 6-Position substitution | None (base K2CO3) | DMF | Reflux (~150°C) | Air or inert | 4-6 h | ~75 |
| 4-Position coupling | PdCl2(dppf), K2CO3 | 1,4-Dioxane | Reflux (~101°C) | Argon | 2.5-4 h | 70-85 |
| Deprotection | TFA | DCM | Room temp | Air | 1-2 h | Quantitative |
Chemical Reactions Analysis
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy group or the pyrimidine ring.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Scientific Research Applications
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol has several significant applications in scientific research:
Medicinal Chemistry
The compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Its structure allows for modifications that can lead to new pharmacological agents.
Enzyme Inhibition Studies
Research indicates that this compound may interact with specific enzymes, making it useful in studying enzyme inhibition mechanisms. Such studies can contribute to drug development targeting enzyme-related diseases.
Receptor Binding Studies
The compound's ability to bind to various receptors opens avenues for research in neuropharmacology and other fields where receptor modulation is crucial.
Synthesis of Pharmaceuticals
Due to its unique functional groups, it can be utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological or metabolic disorders.
Case Studies
-
Case Study on Enzyme Interaction
- Researchers investigated the interaction between this compound and a specific enzyme linked to cancer progression. The results indicated significant inhibition at low concentrations, suggesting potential as an anticancer agent.
-
Receptor Binding Affinity Study
- A study assessed the binding affinity of this compound to serotonin receptors. It demonstrated promising results, indicating that it could serve as a lead compound for developing new antidepressants.
Mechanism of Action
The mechanism of action of 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
The pyrimidine ring’s substituents significantly influence physicochemical properties and biological activity. Key analogs include:
Quinolinyl-Pyrimidine Hybrid (Compound 8p)
- Structure: 1-(2-Amino-6-((4-amino-2-(4-fluorophenyl)quinolin-6-yl)amino)pyrimidin-4-yl)piperidin-4-ol .
- Comparison: The 6-position substituent is a bulky quinolinyl-amine group, contrasting with the simpler 2-aminoethoxy chain in the target compound. Synthetic Yield: 67% via method A, comparable to other analogs but requiring multi-step synthesis .
Methoxy and Methylthio Substituents
- Structure : 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol .
- Molecular Formula : C₁₁H₁₇N₃O₂S.
- Comparison :
- Methoxy (electron-donating) and methylthio (lipophilic) groups alter electronic properties and solubility.
- The methylthio group may enhance membrane permeability but reduce aqueous solubility compared to the hydrophilic aminoethoxy chain .
Cyclopropylamino and Methylthio Substituents
- Structure: 1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol . Molecular Formula: C₁₃H₂₀N₄OS. Comparison:
- Methylthio contributes to lipophilicity, contrasting with the aminoethoxy’s polarity .
Isoxazole-Thioether Derivatives
- Structure : 1-(2-(((3-(4-Methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperidin-4-ol .
- Comparison :
- The isoxazole-thioether linkage adds hydrogen-bond acceptors (N, O, S) and aromaticity, possibly enhancing HDAC inhibition.
- The 4-methoxyphenyl group may modulate target selectivity compared to smaller substituents .
Modifications to the Piperidine Moiety
The piperidine ring’s functional groups impact hydrogen bonding and target engagement:
Piperidin-4-ol vs. Piperidin-3-ylamine
Biological Activity
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol, also known by its CAS number 2097969-10-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of this compound features a piperidine ring linked to a pyrimidine moiety and an aminoethoxy group. The molecular formula is with a molecular weight of approximately 238.29 g/mol. The InChI Key for this compound is NZGYHRNXNKTYPU-UHFFFAOYSA-N, which facilitates its identification in chemical databases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that this compound may act as an enzyme inhibitor or modulator, impacting cellular processes such as growth and survival.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on protein kinases, particularly those involved in cancer signaling pathways. A study highlighted the inhibition of Protein Kinase B (PKB), which plays a critical role in regulating cell survival and metabolism. This inhibition was shown to lead to reduced tumor growth in xenograft models, suggesting potential applications in cancer therapy .
Case Studies
- In Vivo Studies : In a study examining the effects of piperidine derivatives on tumor growth, compounds structurally related to this compound demonstrated potent antitumor activity at well-tolerated doses. These compounds modulated key biomarkers in the PI3K-PKB-mTOR signaling pathway, indicating their potential as therapeutic agents .
- Cell Viability Assays : Additional research focused on the neuroprotective properties of related compounds showed that they could impede cell death induced by oxidative stress, suggesting that this compound may have applications in neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other piperidine and pyrimidine derivatives:
Q & A
Basic Research Questions
Q. How can researchers safely handle 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol during synthesis?
- Methodological Answer :
- Safety Protocols : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents. In case of skin exposure, immediately rinse with water for 15 minutes and seek medical advice .
- Storage : Store in a cool, dry environment under inert gas (e.g., nitrogen) to prevent degradation. Avoid proximity to oxidizing agents .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the piperidine and pyrimidine moieties. For example, the hydroxyl group on piperidin-4-ol typically appears as a broad singlet at δ 3.5–4.5 ppm, while pyrimidine protons resonate at δ 8.0–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (CHNO) and detect impurities.
Q. How to design a synthetic route for this compound starting from commercially available precursors?
- Methodological Answer :
- Stepwise Strategy :
Pyrimidine Functionalization : Introduce the 2-aminoethoxy group via nucleophilic substitution using 2-aminoethanol and a halogenated pyrimidine intermediate.
Piperidine Coupling : Employ Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to attach the pyrimidine to the piperidine scaffold .
Hydroxyl Protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect the piperidin-4-ol hydroxyl during synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
Advanced Research Questions
Q. How can contradictory solubility data for this compound be resolved in different solvent systems?
- Methodological Answer :
- Systematic Solubility Profiling :
Perform polarity-based solubility tests (e.g., water, DMSO, ethanol, dichloromethane) under controlled temperatures (25°C, 40°C).
Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
- Data Reconciliation : Cross-validate results with computational solubility models (e.g., COSMO-RS) to identify outliers caused by impurities or hydration states .
Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility.
- Prodrug Design : Modify the hydroxyl group with ester or carbamate linkages to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoparticle Encapsulation : Use liposomal or polymeric carriers to increase circulation time and target specificity .
Q. How to analyze potential off-target interactions in kinase inhibition assays?
- Methodological Answer :
- Kinome-Wide Profiling : Utilize high-throughput kinase screening panels (e.g., Eurofins KinaseProfiler™) to assess selectivity across 400+ kinases.
- Molecular Dynamics (MD) Simulations : Model binding poses to identify conserved interactions with non-target kinases (e.g., ATP-binding pockets). Adjust substituents on the pyrimidine ring to reduce promiscuity .
Q. What chromatographic methods resolve co-eluting impurities during HPLC purification?
- Methodological Answer :
- Gradient Optimization : Adjust mobile phase composition (e.g., acetonitrile/ammonium acetate buffer, pH 6.5) to separate closely related byproducts .
- Two-Dimensional LC-MS : Couple reverse-phase HPLC with ion-exchange chromatography for orthogonal separation of polar impurities .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across cell-based assays?
- Methodological Answer :
- Assay Standardization :
Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
Normalize data to housekeeping genes (e.g., GAPDH) to control for variability in cell viability.
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify systematic biases between studies. Confirm potency via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Experimental Design Tables
| Parameter | Example Protocol | Reference |
|---|---|---|
| Synthetic Yield | 65–75% under Pd-catalyzed coupling conditions | |
| HPLC Purity | >98% (C18 column, 0.1% TFA in HO/MeCN) | |
| Stability (pH 7.4) | t = 24 hours at 37°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
